molecular formula C18H16ClN3O3S B2394323 5-Chloro-2-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine CAS No. 2034576-08-2

5-Chloro-2-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Cat. No.: B2394323
CAS No.: 2034576-08-2
M. Wt: 389.85
InChI Key: CEDRRCSFCNEWOO-UHFFFAOYSA-N
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Description

5-Chloro-2-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a chloro group and an oxy linkage to a pyrrolidine ring, which is further substituted with a naphthalen-1-ylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidine intermediate, which is then reacted with a naphthalen-1-ylsulfonyl chloride to form the sulfonylated pyrrolidine. This intermediate is then coupled with 5-chloropyrimidine under basic conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the pyrimidine ring can be substituted with nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide, and the pyrrolidine ring can undergo oxidation to form corresponding lactams.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, primary amines, or thiols in the presence of a base.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Coupling Reactions: Palladium catalysts, boronic acids, and appropriate ligands.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyrimidine derivative, while a Suzuki-Miyaura coupling reaction could produce a biaryl compound.

Scientific Research Applications

5-Chloro-2-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinases or other enzymes involved in disease pathways.

    Organic Synthesis: The compound’s reactivity makes it a useful intermediate in the synthesis of more complex organic molecules.

    Material Science: Its unique structure may lend itself to the development of novel materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling. The compound’s effects are mediated through interactions with these targets, leading to changes in cellular function and ultimately therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-((1-(phenylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine: Similar structure but with a phenyl group instead of a naphthalenyl group.

    5-Chloro-2-((1-(naphthalen-1-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

The uniqueness of 5-Chloro-2-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine lies in its specific combination of functional groups, which confer distinct reactivity and potential biological activity. The presence of the naphthalen-1-ylsulfonyl group may enhance its binding affinity to certain biological targets, while the pyrrolidine ring can influence its pharmacokinetic properties.

Properties

IUPAC Name

5-chloro-2-(1-naphthalen-1-ylsulfonylpyrrolidin-3-yl)oxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S/c19-14-10-20-18(21-11-14)25-15-8-9-22(12-15)26(23,24)17-7-3-5-13-4-1-2-6-16(13)17/h1-7,10-11,15H,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDRRCSFCNEWOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Cl)S(=O)(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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